molecular formula C11H8BrNO3 B1414411 Methyl 4-bromo-5-cyano-2-formylphenylacetate CAS No. 1807024-31-2

Methyl 4-bromo-5-cyano-2-formylphenylacetate

Cat. No. B1414411
M. Wt: 282.09 g/mol
InChI Key: VADBKBVGIFMVNO-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-5-cyano-2-formylphenylacetate” (MBCFA) is a chemical compound with the molecular formula C11H8BrNO31. It has a molecular weight of 282.09 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of MBCFA. However, similar compounds are often synthesized using Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction2.



Molecular Structure Analysis

The molecular structure of MBCFA is defined by its molecular formula, C11H8BrNO31. This indicates that it contains 11 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving MBCFA. However, similar compounds often participate in Suzuki–Miyaura coupling reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of MBCFA are not readily available. However, based on its molecular formula, we can infer that it is likely to have properties similar to other organic compounds with similar structures1.


Future Directions

The future directions for the study and application of MBCFA are not readily available. However, given its structural complexity, it could potentially be of interest in the field of organic chemistry for the development of new synthetic methods or as a precursor for the synthesis of more complex molecules.


Please note that this information is based on the limited data available and may not be fully comprehensive. For more detailed information, further research and experimentation would be required.


properties

IUPAC Name

methyl 2-(4-bromo-5-cyano-2-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)4-7-2-8(5-13)10(12)3-9(7)6-14/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADBKBVGIFMVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1C=O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-5-cyano-2-formylphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-bromo-5-cyano-2-formylphenylacetate
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Methyl 4-bromo-5-cyano-2-formylphenylacetate
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Methyl 4-bromo-5-cyano-2-formylphenylacetate
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Methyl 4-bromo-5-cyano-2-formylphenylacetate
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Methyl 4-bromo-5-cyano-2-formylphenylacetate
Reactant of Route 6
Methyl 4-bromo-5-cyano-2-formylphenylacetate

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